Tetramethyl adamantane-1,3,5,7-tetracarboxylate

Overview

Description

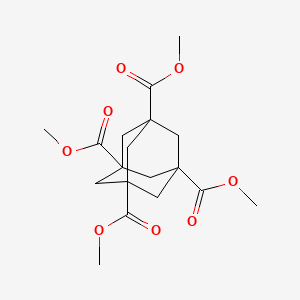

Tetramethyl adamantane-1,3,5,7-tetracarboxylate is a derivative of adamantane, a type of hydrocarbon that is highly symmetrical and is known for its unique cage-like structure . It is a monomer for hydrogen-bonded organic framework materials and a raw material for dendritic polymers .

Molecular Structure Analysis

The molecular structure of Tetramethyl adamantane-1,3,5,7-tetracarboxylate is based on the adamantane core, which is a highly symmetrical cage-like structure. The molecule has a molecular weight of 192.3404 .Scientific Research Applications

Diamondoid Functionalization

Tetramethyl adamantane-1,3,5,7-tetracarboxylate is a type of diamondoid . Diamondoids are cage hydrocarbon molecules that are superimposable on the diamond lattice . They have fascinated chemists due to their perfectly defined (C,H)-molecules . The functionalization of these molecules has led to the creation of diamondoid halides and diamondoid alcohols, which are first rank precursors for amino and phosphine-substituted diamondoids . These have proved to be highly useful in therapeutic applications and metal catalysis .

Metal-Organic Framework (MOF) Materials

Tetramethyl adamantane-1,3,5,7-tetracarboxylate is an ideal tetrahedral spacer, which has been co-polymerized with Cu(NO 3) 2 98 or Zn(NO 3) 2 99 to form porous metal–organic framework (MOF) materials with a 3D channel system . These MOFs have potential applications in gas storage, separation, and catalysis.

Hydrogen-Bonded Organic Framework Linker

The tetrahedral symmetry of Tetramethyl adamantane-1,3,5,7-tetracarboxylate provides applications as a hydrogen-bonded organic framework linker . This can be used to construct supramolecular structures with specific properties.

Dendrimer Core

Tetramethyl adamantane-1,3,5,7-tetracarboxylate can also serve as a dendrimer core . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in drug delivery, catalysis, and materials science.

Carbosilanes

Tetramethyl adamantane-1,3,5,7-tetracarboxylate is one of the iconic carbosilanes, featuring alternating −Si−C−Si−C− linkages . Carbosilanes are known for several diamondoid structures and have potential applications in the fields of polymers, molecular electronics, and mechanics .

Reactivity Studies

The reaction of 1,3,5,7-tetramethyladamantane with fuming nitric acid leads to a mixture of 1,3,5,7-tetramethyladamantane-2,6-dione and syn / anti -6-nitroxy-1,3,5,7-tetramethyladamantan-2-one . This provides valuable insights into the reactivity of Tetramethyl adamantane-1,3,5,7-tetracarboxylate, which has an abnormally low reactivity due to the presence of methyl groups in the bridgehead positions of the cage .

properties

IUPAC Name |

tetramethyl adamantane-1,3,5,7-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O8/c1-23-11(19)15-5-16(12(20)24-2)8-17(6-15,13(21)25-3)10-18(7-15,9-16)14(22)26-4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGOLMWJUCAGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3(CC(C1)(CC(C2)(C3)C(=O)OC)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethyl adamantane-1,3,5,7-tetracarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate](/img/structure/B3074019.png)

![4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B3074038.png)

![3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine](/img/structure/B3074047.png)

![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)